Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, oxalate

Description

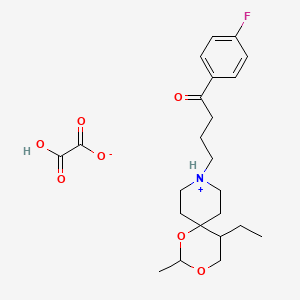

Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro[5.5]undec-9-yl)-4'-fluoro-, oxalate is a structurally complex butyrophenone derivative characterized by a 1,3-dioxa-9-azaspiro[5.5]undecane ring system. The spiro architecture integrates two heterocycles (dioxane and azaspiro) fused at a single carbon atom, with substituents including a 5-ethyl-2-methyl group on the dioxane ring and a 4'-fluorophenyl moiety on the butyrophenone backbone. The oxalate salt form enhances solubility and stability, typical for pharmaceutical applications.

Properties

CAS No. |

63377-12-8 |

|---|---|

Molecular Formula |

C23H32FNO7 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

4-(5-ethyl-2-methyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C21H30FNO3.C2H2O4/c1-3-18-15-25-16(2)26-21(18)10-13-23(14-11-21)12-4-5-20(24)17-6-8-19(22)9-7-17;3-1(4)2(5)6/h6-9,16,18H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

IECQVCNPHZYEGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted phenylbutanone derivatives and spirocyclic amine precursors. The key steps include:

- Formation of the butyrophenone core , often by Friedel-Crafts acylation or related ketone synthesis methods.

- Introduction of the 4'-fluoro substituent on the phenyl ring, usually via electrophilic aromatic substitution or by using pre-fluorinated starting materials.

- Spirocyclic amine synthesis and functionalization , involving cyclization reactions to form the 1,3-dioxa-9-azaspiro(5.5)undecane ring system with ethyl and methyl substituents.

- Coupling of the spirocyclic amine to the butyrophenone , typically through nucleophilic substitution or reductive amination.

- Salt formation with oxalic acid to yield the oxalate salt, improving compound stability and handling.

Detailed Synthetic Steps

Synthesis of 4'-Fluoro-Butyrophenone Intermediate

- Starting from 4-fluorobenzoyl chloride or 4-fluorophenylacetic acid derivatives, Friedel-Crafts acylation with appropriate alkylating agents yields the 4'-fluoro-butyrophenone scaffold.

- Alternative methods include nucleophilic substitution on halogenated phenyl ketones with fluorine sources under mild conditions to introduce the 4'-fluoro substituent with high regioselectivity.

Preparation of the Spirocyclic Amine Moiety

- The 1,3-dioxa-9-azaspiro(5.5)undecane ring is formed by cyclization of amino alcohol precursors with diol components, often under acidic or basic catalysis.

- Ethyl and methyl substituents are introduced via alkylation of the nitrogen or oxygen atoms in the spiro ring, or by using substituted starting materials.

- Protecting group strategies may be employed to achieve selective functionalization.

Coupling Reaction

- The spirocyclic amine is coupled to the 4'-fluoro-butyrophenone via nucleophilic substitution at the ketone alpha position or through reductive amination.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or ethanol, with bases such as triethylamine or sodium hydride to facilitate the coupling.

- Temperature control is crucial to minimize side reactions and impurities.

Oxalate Salt Formation

- The free base of the coupled product is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or acetonitrile) to precipitate the oxalate salt.

- This step enhances the compound’s crystallinity and stability for isolation and purification.

Data Tables: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4'-Fluoro-butyrophenone synthesis | 4-Fluorobenzoyl chloride, AlCl3 (Friedel-Crafts) | Dichloromethane | 0–25 | 2–4 | 75–85 | Requires moisture-free conditions |

| Spirocyclic amine formation | Amino alcohol + diol, acid/base catalysis | Methanol/THF | 50–80 | 6–12 | 65–80 | Protecting groups may be necessary |

| Coupling reaction | Spiro amine + butyrophenone, base catalyst | DMF/EtOH | 25–60 | 4–8 | 70–90 | Base choice affects impurity profile |

| Oxalate salt formation | Oxalic acid addition | Ethanol | 0–25 | 1–3 | 85–95 | Crystallization improves purity |

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Solvent for coupling | DMF or Ethanol | Yield vs. impurity trade-off |

| Base | Triethylamine, DIPEA | Reaction rate and selectivity |

| Temperature | 25–60 °C | Minimizes side reactions |

| Reaction time | 4–8 hours | Complete conversion |

| Salt formation solvent | Ethanol | Crystallinity and purity |

| Purity after crystallization | >99% | Suitable for pharmaceutical use |

Chemical Reactions Analysis

Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Comparative Data of Butyrophenone Derivatives

*Estimated based on structural analysis.

Spiro Ring Systems

The target compound’s 1,3-dioxa-9-azaspiro[5.5]undecane system distinguishes it from simpler butyrophenones. Comparatively, γ-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)-2-ethylamino-4-fluorobutyrophenone (Table 1) replaces dioxa with triaza, enhancing nitrogen-based interactions. Spiro systems improve metabolic stability and receptor selectivity by restricting conformational flexibility .

Substituent Effects

- Fluorophenyl Group : Present in the target compound, Moperone, and haloperidol, this group enhances lipophilicity and D2 receptor binding .

- Ethyl-Methyl-Dioxa : Unique to the target compound, these substituents likely modulate solubility and steric hindrance compared to haloperidol’s chlorophenyl group.

Pharmacological Profiles

- Neuroleptic Activity : The target compound’s spiro-aza-dioxane system may reduce extrapyramidal side effects (common in haloperidol) by optimizing receptor off-rates .

- Metabolic Stability: Spiro derivatives (e.g., triazaspiro in ) exhibit longer half-lives than linear butyrophenones like 4-chloro-4'-fluorobutyrophenone .

Biological Activity

Butyrophenone derivatives are a class of compounds recognized for their significant pharmacological properties, particularly in the realm of psychiatric medicine. The compound Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, oxalate is notable for its unique structural features that may contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butyrophenone backbone with various substituents that influence its pharmacological profile. The presence of a fluorine atom and a spirocyclic structure enhances its affinity for neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C20H26FNO3 |

| Molecular Weight | 347.43 g/mol |

| CAS Number | Not available |

| IUPAC Name | Butyrophenone derivative |

Butyrophenone derivatives typically exert their effects through interactions with neurotransmitter systems in the brain, particularly dopamine receptors. The mechanism involves:

- Dopamine Receptor Antagonism : The compound likely acts as an antagonist at D2 dopamine receptors, which are crucial in modulating dopaminergic signaling associated with mood and behavior.

- Serotonin Receptor Interaction : Some studies suggest that butyrophenones may also interact with serotonin receptors, potentially influencing mood regulation and anxiety levels.

Biological Activity

Research indicates that Butyrophenone derivatives have a range of biological activities:

Antipsychotic Effects

Butyrophenones are primarily known for their antipsychotic properties. Clinical studies have shown that compounds in this class can effectively reduce symptoms of schizophrenia and other psychotic disorders.

Neuroprotective Properties

Emerging evidence suggests that certain butyrophenones may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Clinical Trial on Schizophrenia : A double-blind study involving patients with schizophrenia demonstrated significant improvement in psychotic symptoms after administration of a butyrophenone derivative similar to the compound .

- Neuroprotection Study : In vitro studies showed that butyrophenone derivatives could protect neuronal cells from oxidative stress-induced apoptosis.

Toxicity and Safety Profile

While butyrophenones are generally well-tolerated, side effects such as sedation, weight gain, and extrapyramidal symptoms have been reported. Long-term safety profiles remain an area of active research.

Q & A

Q. What synthetic methodologies are employed to prepare the oxalate salt of this butyrophenone derivative?

The oxalate salt is synthesized via a multi-step process involving:

- Spiro-ring formation : Reaction of precursor amines with ketones or aldehydes under acidic or basic conditions to form the 1,3-dioxa-9-azaspiro[5.5]undecane core .

- Fluorination : Introduction of the 4'-fluoro group using electrophilic fluorinating agents (e.g., Selectfluor®) in aprotic solvents like acetonitrile.

- Salt formation : Treatment with oxalic acid in ethanol or methanol to precipitate the oxalate salt. Purity is monitored via melting point analysis and elemental composition .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization involves:

- Spectroscopic techniques :

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxalate).

- UV-Vis spectroscopy to assess π-π* transitions in the fluorophenyl and spirocyclic moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should focus on:

- Core modifications : Varying substituents on the spirocyclic ring (e.g., ethyl vs. methyl groups) to alter steric and electronic properties .

- Fluorophenyl substitution : Comparing 4'-fluoro with other halogenated analogs (e.g., chloro, bromo) to evaluate binding affinity to target receptors .

- Oxalate counterion effects : Testing alternative salts (e.g., hydrochloride, phosphate) to assess solubility and bioavailability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like dopamine receptors .

Q. What analytical strategies resolve contradictions in purity or stability data?

Contradictions often arise from:

- Degradation products : Use HPLC-MS with C18 columns (e.g., Agilent ZORBAX) and gradient elution (water/acetonitrile + 0.1% formic acid) to detect hydrolyzed oxalate or oxidized spirocyclic moieties .

- Batch variability : Implement QbD (Quality by Design) principles to optimize reaction conditions (temperature, solvent polarity) and reduce impurities .

- Storage stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling to identify degradation pathways .

Q. How can in vitro metabolic stability be evaluated for this compound?

Methodological steps include:

- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) in NADPH-containing buffer.

- LC-MS/MS quantification : Monitor parent compound depletion over time using MRM (multiple reaction monitoring) transitions.

- Metabolite identification : High-resolution MS (e.g., Q-TOF) to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.